

# Velsecorat (AZD7594): A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Velsecorat** (AZD7594) is a novel, non-steroidal, inhaled selective glucocorticoid receptor modulator (SGRM) that has been developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As an SGRM, **Velsecorat** is designed to retain the anti-inflammatory efficacy of traditional glucocorticoids while potentially offering an improved safety profile with reduced systemic side effects. This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of **Velsecorat**.

# Introduction: The Rationale for a Selective Glucocorticoid Receptor Modulator (SGRM)

Inhaled corticosteroids (ICS) are the cornerstone of anti-inflammatory therapy for persistent asthma.[2] However, their long-term use, particularly at high doses, can be associated with systemic side effects. This has driven the search for new therapeutic agents with an improved risk-benefit profile.[2] Selective glucocorticoid receptor modulators (SGRMs) represent a promising approach to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the metabolic and other side effects.[3] **Velsecorat** was developed as a potent and selective SGRM with optimized properties for inhaled delivery, including prolonged lung retention and rapid systemic clearance.[4]



# Discovery and Mechanism of Action Binding Affinity and Selectivity

**Velsecorat** is a potent ligand for the human glucocorticoid receptor (GR). It demonstrates high selectivity for the GR over other steroid hormone receptors.[4]

| Receptor                        | IC50 (nM) | Selectivity vs. GR |
|---------------------------------|-----------|--------------------|
| Glucocorticoid Receptor (GR)    | 0.9       | -                  |
| Progesterone Receptor (PR)      | >10,000   | >11,000-fold       |
| Mineralocorticoid Receptor (MR) | >10,000   | >11,000-fold       |
| Androgen Receptor (AR)          | >10,000   | >11,000-fold       |
| Estrogen Receptor α (ERα)       | >10,000   | >11,000-fold       |
| Estrogen Receptor β (ERβ)       | >10,000   | >11,000-fold       |

Table 1: In vitro binding affinity and selectivity of Velsecorat (AZD7594).[4]

# **Signaling Pathway**

As an SGRM, **Velsecorat** modulates GR signaling differently than traditional glucocorticoids. While classical glucocorticoids primarily act through GR homodimerization and subsequent binding to glucocorticoid response elements (GREs) to transactivate genes, SGRMs are thought to favor a monomeric GR conformation. This monomeric GR can still interact with other transcription factors, such as NF-kB and AP-1, to repress the expression of pro-inflammatory genes (transrepression). This differential signaling is hypothesized to retain the anti-inflammatory effects while reducing the GRE-mediated expression of genes associated with metabolic side effects.







Click to download full resolution via product page

Figure 1: Glucocorticoid Receptor Signaling Pathways.

# **Chemical Synthesis**

The synthesis of **Velsecorat** (AZD7594) has been a subject of process development to establish a robust and scalable manufacturing route. A key step in the synthesis is the formation of a crucial C-N bond, for which a palladium-mediated Buchwald-Hartwig coupling reaction was selected and optimized. The following diagram illustrates a plausible synthetic workflow based on available information.





Click to download full resolution via product page

Figure 2: Velsecorat Synthesis Workflow.

# Detailed Experimental Protocol: Buchwald-Hartwig Coupling (Representative)

The following is a representative protocol for the key Buchwald-Hartwig C-N bond formation, based on literature for similar transformations. The exact conditions for the large-scale synthesis of **Velsecorat** are proprietary.

#### Materials:

- Aryl halide or triflate precursor
- Amine precursor
- Palladium catalyst (e.g., Pd2(dba)3)
- Phosphine ligand (e.g., a biarylphosphine)
- Base (e.g., sodium tert-butoxide)
- Anhydrous solvent (e.g., toluene)

#### Procedure:

- To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide/triflate, amine, palladium catalyst, and phosphine ligand.
- Add the anhydrous solvent, followed by the base.



- Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent.
- Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.

# Preclinical Evaluation In Vivo Efficacy: Rat Sephadex-Induced Lung Edema Model

The anti-inflammatory activity of **Velsecorat** was assessed in a rat model of Sephadex-induced lung inflammation. This model is used to evaluate the efficacy of anti-inflammatory compounds in reducing pulmonary edema and inflammatory cell infiltration.[2]

#### Experimental Protocol:

- Animal Model: Male Wistar rats are used for the study.
- Induction of Inflammation: A suspension of Sephadex G-200 beads in saline is administered intravenously to induce lung inflammation and edema.
- Treatment: **Velsecorat** is administered via inhalation at various doses prior to the Sephadex challenge. A control group receives a vehicle.
- Assessment of Lung Edema: At a specified time point after the Sephadex challenge, the animals are euthanized, and the lungs are excised and weighed. The lung weight to body weight ratio is calculated as an index of pulmonary edema.



- Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid and cells from the lungs.
   The total and differential cell counts (e.g., neutrophils, eosinophils) in the BAL fluid are determined to assess the extent of inflammatory cell infiltration.
- Histopathology: Lung tissue samples are collected, fixed, and stained for histological examination to evaluate the degree of inflammation and tissue damage.

Preclinical data demonstrated that **Velsecorat** produces a dose-dependent inhibition of Sephadex-induced lung edema, indicating potent anti-inflammatory effects in the airways.[4]

# **Clinical Development**

**Velsecorat** has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma.

## Pharmacokinetics in Healthy Volunteers

The pharmacokinetic profile of inhaled **Velsecorat** has been characterized in single and multiple ascending dose studies in healthy volunteers.

| Parameter               | Value                                                       |
|-------------------------|-------------------------------------------------------------|
| Terminal Half-life (t½) | 25-31 hours (after repeated dosing)                         |
| Time to Steady State    | Approximately 4 doses                                       |
| Accumulation Ratio      | ≤2                                                          |
| Metabolism              | Predominantly by CYP3A4, with some contribution from CYP2C9 |

Table 2: Pharmacokinetic parameters of inhaled **Velsecorat** in healthy volunteers.[1][4]

**Velsecorat** exhibits dose-proportional plasma exposure and low accumulation with once-daily dosing.[1][5]

## Phase 2a Efficacy and Safety in Asthma



A Phase 2a randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of **Velsecorat** in adults with mild to moderate asthma.[6]

#### Study Design:

- Participants: Adults aged 18-75 with a clinical diagnosis of asthma.
- Treatment: Patients received three dose levels of Velsecorat (58 μg, 250 μg, and 800 μg) and placebo, each administered once daily via inhalation for 14-day treatment periods, separated by washout periods.[6]
- Primary Endpoint: Change from baseline in morning trough Forced Expiratory Volume in 1 second (FEV1) on day 15.[6]

#### Key Findings:

- The 800 μg dose of Velsecorat demonstrated a statistically significant improvement in morning trough FEV1 compared to placebo.[2][6]
- A dose-dependent response was observed across the tested doses.
- All doses of Velsecorat showed a significant reduction in the fraction of exhaled nitric oxide (FeNO), a marker of airway inflammation.
- Velsecorat was well-tolerated, with no significant difference in plasma cortisol levels compared to placebo, suggesting a low potential for systemic side effects at the tested doses.[2]





Click to download full resolution via product page

Figure 3: Phase 2a Clinical Trial Workflow.



#### Conclusion

**Velsecorat** (AZD7594) is a potent and selective non-steroidal SGRM with a promising preclinical and clinical profile for the treatment of asthma. Its mechanism of action, favoring transrepression over transactivation, holds the potential for a better therapeutic window compared to traditional inhaled corticosteroids. The development of a robust synthetic process, including a key Buchwald-Hartwig coupling, has enabled its clinical evaluation. Clinical studies have demonstrated its efficacy in improving lung function and reducing airway inflammation in asthmatic patients, with a favorable safety and pharmacokinetic profile. Further clinical development will be crucial to fully establish the role of **Velsecorat** in the management of respiratory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator Velsecorat (AZD7594) Following Inhalation in Healthy Volunteers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Velsecorat (AZD7594): A Technical Whitepaper on its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605775#discovery-and-synthesis-of-velsecorat-azd7594]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com